4-((Dimethylamino)methyl)-3-fluorophenylboronic acid

Overview

Description

“4-((Dimethylamino)methyl)-3-fluorophenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic acids are typically synthesized through a reaction of a boron trihalide or a boron trifluoride etherate with an organometallic compound such as an aryl Grignard or aryl lithium reagent .

Molecular Structure Analysis

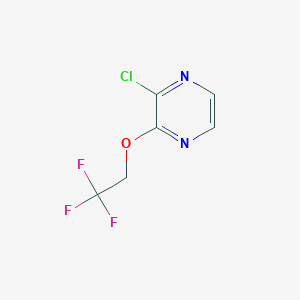

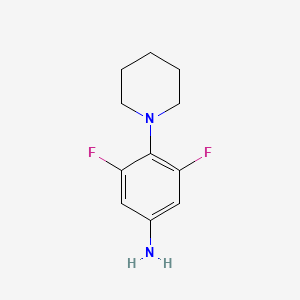

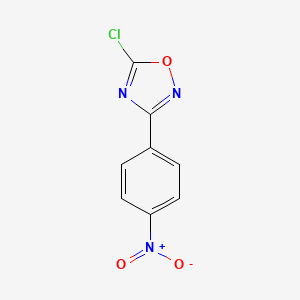

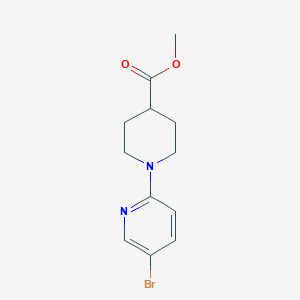

The molecular structure of this compound likely consists of a phenyl ring (a cyclic group of six carbon atoms) with a fluorine atom and a boronic acid group attached. Additionally, a dimethylamino group is likely attached to the carbon atom adjacent to the boronic acid group .

Chemical Reactions Analysis

Boronic acids are known to participate in various types of chemical reactions. One of the most well-known reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .

Physical And Chemical Properties Analysis

While specific physical and chemical properties for this compound were not found, boronic acids in general are typically solid at room temperature. They have varying solubilities in common solvents, depending on the substituents attached to the boron atom .

Scientific Research Applications

Molecular Recognition and Transfer : Sawada et al. (2000) studied self-assembled aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer. They found that these aggregates could selectively recognize hydrophilic amino and N,N-dimethylamino compounds, including 3-aminophenylboronic acid, and transfer them from aqueous solutions to organic media (Sawada et al., 2000).

Photophysical Characteristics in Different Media : Asiri et al. (2015) investigated the electronic absorption and emission characteristics of a new fluorophore, which includes a 4-(dimethylamino) phenyl component, in various solvents. This research has implications for the application of this dye in organic photoemitting diodes (Asiri et al., 2015).

pH and Solvent Protonicity Sensing : Maus and Rurack (2000) explored 4-dimethylamino-4′-cyano-substituted biphenyls for their potential as hydrogen bond- or pH-sensitive fluorescent probes. Their findings suggest these compounds can be employed for highly sensitive pH fluorosensing (Maus & Rurack, 2000).

Enantiomeric Separation and Detection : Fukushima et al. (1997) investigated the enantiomeric separation of 2-Arylpropionic acids derivatized with [(N,N-Dimethylamino)sulfonyl]benzofurazan reagents. This research is relevant for the separation and detection of enantiomers in pharmaceutical compounds (Fukushima et al., 1997).

Fluorescent Probes for Protein Interactions : Loving and Imperiali (2008) developed a new unnatural amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide for studying protein-protein interactions. This research enhances the understanding of dynamic protein interactions using fluorescence methods (Loving & Imperiali, 2008).

Selective Sensing and Capture of Picric Acid : Vishnoi et al. (2015) synthesized a fluorescent chemo-sensor that showed remarkable fluorescence quenching in the presence of picric acid, demonstrating its potential as a selective sensor for certain compounds (Vishnoi et al., 2015).

Mechanism of Action

Target of action

The targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, many boronic acids are known to interact with serine or threonine residues in enzymes, forming a covalent bond that can inhibit the enzyme’s activity .

Mode of action

The mode of action refers to how the compound interacts with its target. Boronic acids often act as enzyme inhibitors. They can form a reversible covalent bond with a target enzyme, which can interfere with the enzyme’s ability to catalyze reactions .

Biochemical pathways

The biochemical pathways affected by a compound depend on its targets. If a compound targets an enzyme, it could affect any biochemical pathway that the enzyme is involved in. For example, if a boronic acid compound inhibits a kinase enzyme, it could affect signaling pathways in the cell .

Pharmacokinetics

The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of boronic acid compounds can vary widely depending on their chemical structure .

Result of action

The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For example, if a boronic acid compound inhibits a kinase enzyme, it could potentially slow down cell division or other processes controlled by that kinase .

Action environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of boronic acids can be influenced by the pH of their environment, as they can exist in different forms at different pH levels .

Future Directions

properties

IUPAC Name |

[4-[(dimethylamino)methyl]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-4-8(10(13)14)5-9(7)11/h3-5,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGKUSJVFIQRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)